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Introduction

The All-Fifty-Two (AF10) protein, also known as MLLT10, is a critical factor in chromatin
regulation and gene transcription. It is frequently implicated in aggressive forms of leukemia
through chromosomal translocations, most notably forming the MLL-AF10 fusion protein. AF10
functions, in part, by recruiting the DOT1L histone methyltransferase to specific chromatin loci,
leading to the methylation of histone H3 at lysine 79 (H3K79). This modification is a key
epigenetic mark associated with active transcription. Understanding the precise genomic
locations where AF10 binds is crucial for elucidating its role in both normal cellular processes
and in the pathogenesis of diseases like leukemia.

These application notes provide a comprehensive overview and detailed protocols for several
state-of-the-art techniques to map AF10 binding sites across the genome and to identify its
protein interaction partners on chromatin. The methodologies described include the established
Chromatin Immunoprecipitation Sequencing (ChlP-Seq) and the more recent, higher-resolution
Cleavage Under Targets and Release Using Nuclease (CUT&RUN). Additionally, protocols for
identifying the AF10 interactome using Affinity Purification-Mass Spectrometry (AP-MS) and
Proximity-Dependent Biotinylation (BiolD) are provided, along with a method for in-situ
validation of protein interactions.
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Section 1: Genome-Wide Mapping of AF10 Binding
Sites

The primary goal of mapping AF10 binding sites is to identify the genes and regulatory
elements it directly targets. ChlP-Seq has been the conventional method, while CUT&RUN and
CUT&Tag offer significant advantages in sensitivity and resolution.

Quantitative Comparison of Genome-Wide Mapping
Techniques

The choice of technique often depends on the available sample amount, the desired resolution,
and throughput. CUT&RUN generally offers a higher signal-to-noise ratio and requires
significantly fewer cells than traditional ChIP-Seq, making it ideal for rare cell populations.[1][2]
CUT&Tag is a faster assay but is currently considered more robust for histone modifications
than for transcription factors.[3]

Feature ChIP-Seq CUT&RUN CUT&Tag
~100,000 cells
_ . 1,000-500,000 o
Starting Cell Number 1-10 million cells (optimized for
cells[1][4] _
histones)[5]

~50 bp (nuclease

~100-300 bp (limited High, similar to

Resolution o digestion at binding
by sonication) ) CUT&RUNI5]
site)[1]
High; low background )
) ) ] Moderate; can have High; low
Signal-to-Noise Ratio ] due to targeted
high background background[2]
cleavage[1]
Protocol Length 2-3 days[4] 1-2 days[4] ~1 day
] 20-40 million 3-8 million 3-8 million
Sequencing Depth
reads/sample reads/sample[4][5] reads/sample[2]

Best For

Well-established
targets, large cell

numbers

Transcription factors,

cofactors, rare cell

types

Histone PTMs,

streamlined workflow
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Protocol 1.1: Chromatin Immunoprecipitation
Sequencing (ChiP-Seq) for AF10

Principle: This protocol describes the covalent cross-linking of proteins to DNA in living cells,
followed by chromatin fragmentation, immunoprecipitation of AF10-DNA complexes, and
subsequent high-throughput sequencing of the associated DNA.[6][7]

Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13)

o Formaldehyde (37%)

e Glycine

o Cell Lysis Buffer (e.g., RIPA buffer)

¢ Nuclear Lysis Buffer

e ChIP Dilution Buffer

¢ Protease Inhibitor Cocktail

» Sonicator (e.g., Bioruptor)

o ChiIP-validated anti-AF10 antibody

 IgG control antibody

e Protein A/G magnetic beads

» Wash Buffers (Low Salt, High Salt, LiCl)

e TE Buffer

e RNase A

¢ Proteinase K
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e Phenol:Chloroform:lsoamyl Alcohol
o DNA purification kit

e NGS library preparation kit
Procedure:

e Cell Cross-linking:

o

Harvest approximately 10-20 million cells per ChIP reaction.

[¢]

Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%.
Incubate for 10 minutes at room temperature with gentle rotation.

[¢]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
Incubate for 5 minutes.

[¢]

Wash cells twice with ice-cold PBS. The cell pellet can be stored at -80°C.[7]
o Chromatin Preparation:

o Lyse cells in Cell Lysis Buffer, followed by Nuclear Lysis Buffer containing protease
inhibitors.

o Sonicate the nuclear lysate to shear chromatin to an average size of 200-600 bp.
Optimization is critical; check fragment size on an agarose gel.

e Immunoprecipitation:

o Dilute the sheared chromatin in ChIP Dilution Buffer. Save a small aliquot as the "input"
control.

o Pre-clear the chromatin with Protein A/G magnetic beads.

o Incubate the pre-cleared chromatin with 5-10 pg of anti-AF10 antibody or IgG control
overnight at 4°C with rotation.
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o Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate
for 2-4 hours at 4°C.

e Washing and Elution:

o Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash
Buffer, and finally twice with TE Buffer.

o Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M
NaHCO:s).

o Reverse Cross-links and DNA Purification:

o Add NaCl to the eluates and the input sample and incubate at 65°C for 4-6 hours to
reverse the cross-links.

o Treat with RNase A and then Proteinase K.

o Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or a
DNA purification column.

e Library Preparation and Sequencing:

o Quantify the purified DNA.

o Prepare sequencing libraries according to the manufacturer's protocol.

o Perform high-throughput sequencing.

Cell & Chromatin Preparation Immunoprecipitation DNA Analysis
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Caption: Workflow for AF10 Chromatin Immunoprecipitation Sequencing (ChlP-Seq).

Protocol 1.2: Cleavage Under Targets and Release Using
Nuclease (CUT&RUN) for AF10

Principle: CUT&RUN is an in situ method where an anti-AF10 antibody is used to tether a
Protein A-Micrococcal Nuclease (pA-MNase) fusion protein to AF10's genomic binding sites in
permeabilized, non-crosslinked cells. Activation of the nuclease cleaves the surrounding DNA,
which then diffuses out of the nucleus for collection and sequencing.[1] This method avoids
formaldehyde cross-linking and immunoprecipitation, resulting in lower backgrounds and higher
resolution.[4]

Materials:

e Cell lines (100,000 to 500,000 cells per reaction)
e Concanavalin A-coated magnetic beads

e Wash Buffer (e.g., 20 mM HEPES, 150 mM NacCl)
 Digitonin

e Antibody Buffer (Wash Buffer + 0.05% Digitonin)
e Anti-AF10 antibody and 1gG control

e pA-MNase fusion protein

e Calcium Chloride (CaClz)

o STOP Buffer (containing EDTA and EGTA)

o DNA purification kit

e NGS library preparation kit

Procedure:
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o Cell Preparation and Permeabilization:

o Harvest cells and wash them with Wash Buffer.

o Bind the cells to activated Concanavalin A beads.

o Permeabilize the cell membrane by incubating with Antibody Buffer containing digitonin.
The nuclear membrane should remain intact.[4]

e Antibody Binding:

o Incubate the permeabilized cells with the primary antibody (anti-AF10 or IgG control) for 2
hours at room temperature or overnight at 4°C.

» pA-MNase Binding:

o Wash the cells to remove unbound primary antibody.

o Incubate with pA-MNase, which will bind to the antibody at the target sites.

o Targeted Chromatin Digestion:

o Wash away unbound pA-MNase.

o Chill the samples to 0°C and initiate cleavage by adding CaClz. Incubate on ice for 30
minutes.

o Stop the reaction by adding STOP Buffer.

e Release and Purification of DNA Fragments:

o Incubate at 37°C for 30 minutes to release the cleaved chromatin fragments into the
supernatant.

o Separate the beads using a magnet and carefully collect the supernatant containing the
target DNA.
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o Purify the DNA from the supernatant using a DNA purification column kit suitable for small
fragments.

 Library Preparation and Sequencing:

o Proceed with library preparation and sequencing. Due to the low DNA yield, use a library
preparation kit optimized for low-input DNA.

Tethering & Cleavage DNA Analysis

Permeabilize 4. Add ant-AF10 5. Add pA-MNase 6. Activate MNase (Ca2+) 7 Release Fragments 8. Purify DNA from o Library Pre, 10. Sequencin
Il Membrane Antibody Fusion Protein to Cleave DNA g Supernatant ry Prep i

Click to download full resolution via product page

Caption: Workflow for AF10 CUT&RUN.

Section 2: Identification of AF10-Interacting Proteins
on Chromatin

Identifying the proteins that interact with AF10 on chromatin is key to understanding its
function. AP-MS can identify stable interaction partners, while BiolD is suited for transient or
proximal proteins.

Protocol 2.1: Affinity Purification-Mass Spectrometry
(AP-MS) for AF10 Interactome

Principle: A tagged version of AF10 (e.g., FLAG-AF10 or Biotin-AF10) is expressed in cells.
The AF10 protein complex is then purified from nuclear extracts using affinity beads, and the
co-purifying proteins are identified by mass spectrometry.

Procedure:

e Stable Cell Line Generation:
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o Clone AF10 cDNA into a mammalian expression vector with an affinity tag (e.g., SFB-tag:
S-protein, FLAG, Streptavidin-binding peptide).

o Transfect into a suitable cell line (e.g., HEK293T) and select for stable expression.
e Cell Culture and Lysis:
o Expand the stable cell line.
o Harvest cells and perform nuclear extraction to enrich for chromatin-associated proteins.

o Tandem Affinity Purification (TAP):

o

Incubate the nuclear extract with the first affinity resin (e.g., Streptavidin beads).

[e]

Wash the beads extensively to remove non-specific binders.

o

Elute the protein complexes from the first resin (e.g., with biotin).

[¢]

Incubate the eluate with the second affinity resin (e.g., anti-FLAG beads).

Perform a second round of extensive washes.

[¢]

e Sample Preparation for Mass Spectrometry:
o Elute the final purified complexes.

o Separate proteins by SDS-PAGE and perform in-gel trypsin digestion, or perform on-bead
digestion.

e LC-MS/MS Analysis:

o Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

o lIdentify proteins using a database search algorithm (e.g., MaxQuant, Proteome
Discoverer). Specific interactors are determined by comparing against control purifications
(e.g., empty vector).
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Caption: General workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2.2: Proximity-Dependent Biotinylation (BiolD)
for AF10

Principle: AF10 is fused to a promiscuous biotin ligase (e.g., TurbolD). When expressed in cells
and supplied with biotin, the ligase releases activated biotin, which covalently labels proteins
within a close proximity (~10-20 nm).[8] These biotinylated proteins are then purified and
identified by mass spectrometry.

Procedure:

Construct Generation:

o Fuse the coding sequence of TurbolD to the N- or C-terminus of AF10 in an expression
vector.

Cell Line Generation:

o Establish a cell line that inducibly or constitutively expresses the AF10-TurbolD fusion
protein.

Biotin Labeling:
o Culture the cells and induce expression of the fusion protein if necessary.

o Add biotin to the culture medium and incubate for the optimized duration (e.g., 10 minutes
for TurbolD, 18-24 hours for BirA*).

Cell Lysis and Pulldown:
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o Harvest and lyse the cells under denaturing conditions (e.g., using RIPA buffer) to disrupt
protein complexes but preserve the covalent biotin tag.

o Incubate the lysate with streptavidin-coated magnetic beads to capture all biotinylated
proteins.

o Perform stringent washes to remove non-specific proteins.

e Mass Spectrometry:
o Perform on-bead trypsin digestion of the captured proteins.
o Analyze the resulting peptides by LC-MS/MS.

o Identify specific proximal proteins by comparing results to a negative control (e.qg., cells
expressing TurbolD alone).

Section 3: AF10 Signaling and Regulatory Context

AF10 is a key component of a signaling pathway that regulates gene expression through
histone modification. Its interaction with DOTLL is central to this function, particularly in the
context of MLL-rearranged leukemias.

AF10-DOTIL Signaling Pathway

In leukemias driven by MLL fusion proteins, the MLL portion of the chimera targets the complex
to specific gene loci, such as the HOXA gene cluster. The AF10 portion then recruits DOTLL.
This targeted recruitment leads to aberrant H3K79 hypermethylation at these loci, driving
sustained expression of pro-leukemic genes and blocking hematopoietic differentiation.
Understanding this pathway is critical for developing targeted therapies, such as DOT1L
inhibitors.
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Caption: AF10-mediated recruitment of DOT1L and H3K79 methylation in leukemia.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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